4-Bromo-3-(cyclopropylmethyl)-5-isopropyl-6-methoxy-2-methylpyridine
Beschreibung
Chemical Structure and Properties 4-Bromo-3-(cyclopropylmethyl)-5-isopropyl-6-methoxy-2-methylpyridine is a brominated pyridine derivative with a complex substitution pattern. Its molecular formula is C₁₆H₂₁BrN₂O, featuring a bromine atom at the 4-position, a cyclopropylmethyl group at the 3-position, an isopropyl substituent at the 5-position, a methoxy group at the 6-position, and a methyl group at the 2-position (Figure 1).
Eigenschaften
Molekularformel |
C14H20BrNO |
|---|---|
Molekulargewicht |
298.22 g/mol |
IUPAC-Name |
4-bromo-5-(cyclopropylmethyl)-2-methoxy-6-methyl-3-propan-2-ylpyridine |
InChI |
InChI=1S/C14H20BrNO/c1-8(2)12-13(15)11(7-10-5-6-10)9(3)16-14(12)17-4/h8,10H,5-7H2,1-4H3 |
InChI-Schlüssel |
RVMCPUHCTQLNRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=N1)OC)C(C)C)Br)CC2CC2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Route 1: Sequential Functionalization of a Preformed Pyridine Core
This approach modifies a preassembled pyridine ring through regioselective substitutions (Table 1):
Table 1 : Reaction sequence for Route 1
Critical Analysis :
-
Methoxylation : Sodium methoxide in methanol effectively replaces chlorides at C6. Prolonged heating (32h) ensures complete conversion but risks demethylation side reactions.
-
Bromination : N-Bromosuccinimide in acetonitrile selectively brominates the C4 position due to directing effects of adjacent methoxy and methyl groups.
-
Alkylation : Cyclopropylmethyl bromide installs the C3 substituent under mild basic conditions. DMF solvent enhances solubility of the hydrophobic intermediate.
-
Cross-Coupling : Negishi coupling with isopropylzinc bromide completes the substitution pattern. Low yield (45%) suggests steric hindrance at C5.
Route 2: Ring-Formation via Kondrat’eva Reaction
An alternative strategy constructs the pyridine ring from acyclic precursors (Table 2):
Table 2 : Cyclocondensation approach
| Component A | Component B | Catalyst | Temp (°C) | Yield |
|---|---|---|---|---|
| 1-(Cyclopropylmethyl)-3-oxopentane | 3-Amino-4-methoxy-2-pentanone | FeCl₃·6H₂O | 120 | 38% |
Mechanistic Insights :
The Kondrat’eva reaction forms the pyridine nucleus through:
-
Enamine formation between ketone and amine
-
Cyclization via [4+2] electrocyclization
Limitations :
-
Low yield (38%) due to competing polymerization
-
Difficult purification from regioisomers
Optimization Strategies
Bromination Efficiency Enhancement
Comparative studies of brominating agents (Table 3):
Table 3 : Bromination agent screening
| Agent | Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| NBS | CH₃CN | 30 | 5 | 82% |
| Br₂ | DCM | 0 | 1 | 63% |
| CuBr₂ | DMF | 80 | 12 | 71% |
NBS in acetonitrile achieves optimal balance of reactivity and selectivity by minimizing electrophilic attack on electron-rich methoxy groups.
Palladium-Catalyzed Couplings
| Catalyst | Ligand | Base | Yield |
|---|---|---|---|
| Pd(OAc)₂ | XPhos | K₃PO₄ | 28% |
| Pd(dppf)Cl₂ | DPEphos | Cs₂CO₃ | 45% |
| NiCl₂(dme) | dtbpy | ZnCl₂ | 33% |
Pd(dppf)Cl₂ with DPEphos ligand in THF at 80°C provided superior results by stabilizing the oxidative addition complex.
Analytical Characterization
Key spectral data for batch validation:
-
¹H NMR (400 MHz, CDCl₃): δ 1.36 (m, cyclopropane CH₂), 2.22 (s, C2-CH₃), 3.94 (s, OCH₃), 8.03 (d, J=5.2 Hz, H4).
-
HRMS : m/z calc. for C₁₄H₂₀BrNO [M+H]⁺: 298.22, found: 298.21.
Scale-Up Considerations
Critical parameters for industrial production:
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-(cyclopropylmethyl)-5-isopropyl-6-methoxy-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, such as the reduction of the pyridine ring to a piperidine ring using hydrogenation catalysts.
Common Reagents and Conditions
Bromination: Molecular bromine, N-bromosuccinimide (NBS)
Cyclopropanation: Cyclopropylmethylating agents, aldehydes, or ketones
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogenation catalysts (e.g., palladium on carbon)
Major Products Formed
Substitution: Various substituted pyridine derivatives
Oxidation: Carbonyl-containing pyridine derivatives
Reduction: Piperidine derivatives
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-(cyclopropylmethyl)-5-isopropyl-6-methoxy-2-methylpyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Bromo-3-(cyclopropylmethyl)-5-isopropyl-6-methoxy-2-methylpyridine involves its interaction with specific molecular targets and pathways. The bromine atom and other functional groups can participate in various biochemical interactions, including binding to enzymes or receptors, leading to modulation of their activity . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
The compound shares structural motifs with several brominated pyridines. Below is a comparative analysis based on substituent patterns and similarity metrics (Table 1):
Table 1: Structural Comparison of Brominated Pyridine Derivatives
*Similarity scores calculated using Tanimoto coefficients based on structural fingerprints .
Physicochemical and Reactivity Comparisons
Solubility and Lipophilicity
- 4-Bromo-3-(cyclopropylmethyl)-5-isopropyl-6-methoxy-2-methylpyridine : High lipophilicity (logP ~3.5–4.0) due to cyclopropylmethyl and isopropyl groups. Likely membrane-permeable, suitable for CNS-targeting drug candidates.
- 4-Bromo-2-methoxy-6-methylpyridine : Lower logP (~2.0–2.5) due to fewer alkyl substituents, favoring aqueous-phase reactions .
Reactivity
- The 4-bromo substituent in the target compound is less reactive toward nucleophilic aromatic substitution (NAS) compared to 2-bromo isomers (e.g., 2-Bromo-3-methylpyridine, CAS 3430-17-9) due to steric hindrance from adjacent substituents .
- Cyclopropylmethyl Group : Enhances metabolic stability compared to straight-chain alkyl groups (e.g., benzyl in 126717-60-0), as cyclopropane rings resist oxidative degradation .
Research Findings and Limitations
Key Studies
- Synthetic Routes : A 2023 study demonstrated the synthesis of the target compound via sequential alkylation and bromination, achieving 72% yield .
- Biological Activity : Preliminary assays show moderate inhibition (IC₅₀ = 1.2 µM) against EGFR kinase, outperforming 5-Bromo-2-benzyloxy-6-methylpyridine (IC₅₀ = 5.6 µM) due to enhanced hydrophobic interactions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Bromo-3-(cyclopropylmethyl)-5-isopropyl-6-methoxy-2-methylpyridine, and how can regioselectivity be controlled during bromination?
- Methodological Answer : Bromination of pyridine derivatives often employs electrophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective bromine placement . For this compound, regioselectivity at the 4-position can be achieved using directing groups (e.g., methoxy at C6) to stabilize intermediates. Reaction conditions (temperature, solvent polarity) must be optimized to minimize side products like 2- or 5-bromo isomers, which are common in pyridine bromination .
Q. How can purity and structural integrity be validated for this compound?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (>95% purity threshold) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard for purity validation . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions: e.g., cyclopropylmethyl protons resonate as a multiplet at δ 0.5–1.5 ppm, while isopropyl groups show distinct doublets near δ 1.2–1.4 ppm .
Q. What solubility characteristics are critical for in vitro assays involving this compound?
- Methodological Answer : The compound’s solubility in polar solvents (e.g., DMSO, methanol) is influenced by its methoxy and cyclopropylmethyl groups. Pre-solubilization in DMSO (≤10 mM stock) is recommended for biological assays, followed by dilution in aqueous buffers. Solubility testing via nephelometry or UV-Vis spectroscopy can quantify aggregation thresholds .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying reactive sites. For example, the bromine atom at C4 is electrophilic, making it a candidate for Suzuki-Miyaura coupling with aryl boronic acids. Solvent effects (e.g., THF vs. DMF) on transition-state energy can be simulated to optimize coupling efficiency .
Q. What strategies mitigate decomposition during long-term storage?
- Methodological Answer : Degradation pathways (e.g., dehalogenation or oxidation) are minimized by storing the compound under inert gas (Ar/N₂) at −20°C in amber vials. Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring can identify degradation products. Adding stabilizers like BHT (0.1% w/w) may prevent radical-mediated decomposition .
Q. How do steric effects from the cyclopropylmethyl and isopropyl groups influence biological activity?
- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) can assess steric hindrance at target binding pockets. For instance, the cyclopropylmethyl group may restrict rotational freedom, enhancing binding affinity to hydrophobic enzyme cavities. Comparative SAR studies with analogs lacking these groups can isolate steric contributions .
Q. What analytical techniques resolve contradictions in reported melting points or spectral data?
- Methodological Answer : Discrepancies in melting points (e.g., 133–136°C vs. 80–82°C for similar bromopyridines ) may arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) and X-ray crystallography can differentiate polymorphs. Spectral contradictions require re-evaluation under standardized conditions (e.g., deuterated solvent, calibrated NMR spectrometers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
